molecular formula C16H24N4O2 B2777318 1-Methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine CAS No. 353501-02-7

1-Methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine

Cat. No. B2777318
CAS RN: 353501-02-7
M. Wt: 304.394
InChI Key: RKFTZIAMCCNALR-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine (MNP) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is an organonitrogen compound with a molecular formula of C11H17N3O2 and a molecular weight of 229.27 g/mol. MNP is a white crystalline powder with a melting point of 60-61 ˚C and a boiling point of 212 ˚C. It is soluble in water and ethanol, and is insoluble in diethyl ether and chloroform.

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

1-Methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine compounds have been explored as inhibitors of soluble epoxide hydrolase, as seen in a study involving the triazine heterocycle as a critical functional group for high potency and P450 selectivity. These compounds can serve as tool compounds for in vivo investigations and have shown effects on serum biomarkers, indicating robust in vivo target engagement and suitability for various disease models (Thalji et al., 2013).

Dopaminergic Ligands

Another application involves the synthesis of substituted piperazines for use as probes in mapping the dopamine D2 receptor. These compounds have been evaluated for their affinity toward D2DAR in vitro, with docking analysis and molecular dynamic simulation performed to establish their interaction modes with D2DAR (Penjišević et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds, like 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, has been analyzed. Studies on piperazine rings in these compounds reveal their conformations and interactions, which are crucial for understanding their chemical behavior and potential applications (Velmurugan et al., 1994).

Anticancer Activity

These compounds have also been investigated for their potential anticancer activities. For example, specific 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells, as evaluated using various methods like the XTT method and flow cytometric analysis (Yurttaş et al., 2014).

Antibacterial and Biofilm Inhibition

Novel compounds featuring piperazine linkers have been synthesized and studied for their in-vitro antibacterial and cytotoxic activities. Some derivatives have shown significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential use in combating bacterial infections (Mekky et al., 2020).

Antileukemic Activity

Derivatives of piperazine have been synthesized and evaluated for their antiproliferative activity, particularly against human leukemia cells. Variations in the piperazine structure have led to compounds with significant anticancer effects, offering a pathway to potential antileukemic agents (Vinaya et al., 2011).

properties

IUPAC Name

1-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-17-9-11-18(12-10-17)14-5-6-15(20(21)22)16(13-14)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFTZIAMCCNALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine

Synthesis routes and methods I

Procedure details

1-(5-Fluoro-2-nitro-phenyl)-piperidine (100 mg, 0.44 mmol) was treated with N-methylpiperizine (3 mL) and heated to 80° C. overnight. The reaction was diluted with EtOAc (10 mL), washed with water (2×10 mL), dried (Na2SO4) and concentrated in vacuo to afford 118 mg (88%) of 1-methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine as an oil. The 1-methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine (22 mg, 0.07 mmol) was stirred with 13 mg 5% Pd—C in 1 mL of MeOH under H2 for 2 h. The mixture was filtered through SiO2, eluting with 10% MeOH—CHCl3, and the solvent was concentrated in vacuo to give 17 mg (86%) of the title compound as a white solid. Mass spectrum (ESI, m/z): Calcd. for C16H26N4, 275.22 (M+H), found 275.2.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 350 mg (1.45 mmol) of 1-(5-chloro-2-nitro-phenyl)-piperidine (as prepared in Example 4, step (a)) and 482 μL (4.35 mmol) of 1-methylpiperazine was heated in a sealed vial at 138° C. for 30 h. The mixture was cooled and poured into 60 mL of water and extracted with EtOAc (2×20 mL). The combined extracts were washed with brine (30 mL), dried (Na2SO4) and concentrated in vacuo to afford 436 mg (99%) of the title compound as a yellow resin: Mass spectrum (ESI, m/z): Calcd. for C16H24N4O2, 305.2 (M+H), found 305.2.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
482 μL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
99%

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